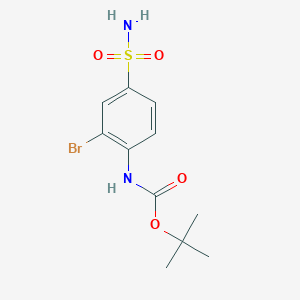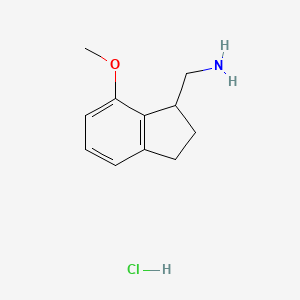
1-(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound that belongs to the class of methanamine derivatives It is characterized by the presence of a methoxy group attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves several steps:
Cyclization: The starting material, 4-nitro-3-phenylbutanoic acid, undergoes cyclization to form nitromethylindanone.
Reduction: The nitromethylindanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to yield nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over a palladium on carbon (Pd/C) catalyst to form the amine.
Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a demethylated compound.
Applications De Recherche Scientifique
1-(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective serotonin receptor agonist, which could have implications for treating psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, as a potential serotonin receptor agonist, it binds to serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior . The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a similar structure but with the methoxy group at a different position on the indene ring.
2,3-Dihydro-1H-indene-1-methanamine: Lacks the methoxy group, making it less specific in its interactions.
Uniqueness
1-(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This positioning can enhance its selectivity for certain receptors or enzymes, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10;/h2-4,9H,5-7,12H2,1H3;1H |
Clé InChI |
IKHUNWFHKZQWFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(CC2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


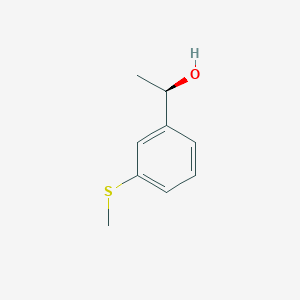
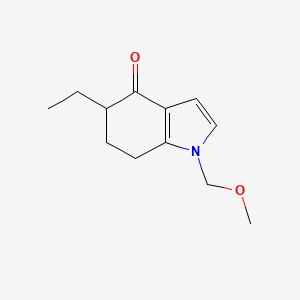
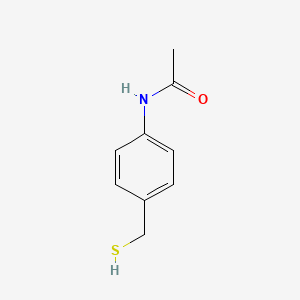
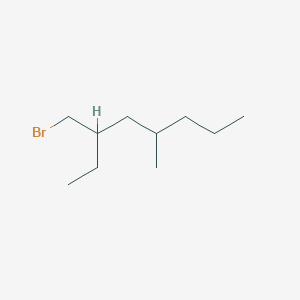
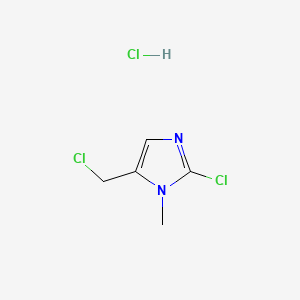
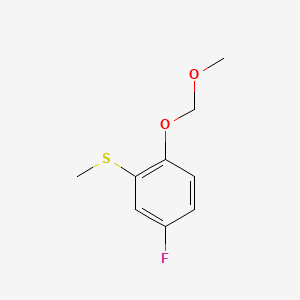
![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
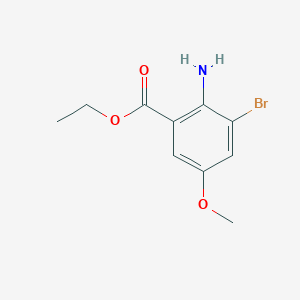

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
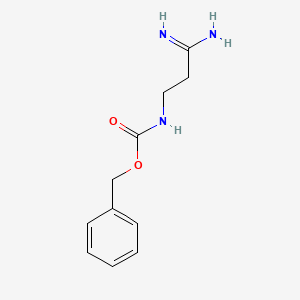
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
